1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
Reagents: Furan-2-carbaldehyde and thiophene-2-carbaldehyde.
Conditions: These aldehydes are reacted with the piperidine derivative in the presence of a base like sodium hydride.
Step 3: Formation of Urea Linkage
Reagents: Isocyanate derivative.
Conditions: The final step involves the reaction of the intermediate with an isocyanate derivative under mild conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the furan and thiophene moieties. The final step involves the formation of the urea linkage.
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Step 1: Preparation of Piperidine Derivative
Reagents: Piperidine, formaldehyde, and a suitable catalyst.
Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the urea linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced urea derivatives.
Substitution: Substituted furan and thiophene derivatives.
Scientific Research Applications
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific electronic properties due to the presence of furan and thiophene rings.
Mechanism of Action
The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings play a crucial role in these interactions, often participating in π-π stacking or hydrogen bonding with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)carbamate
- 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)thiourea
Uniqueness
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of furan and thiophene rings linked by a piperidine and urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-17(19-12-16-4-2-10-23-16)18-11-14-5-7-20(8-6-14)13-15-3-1-9-22-15/h1-4,9-10,14H,5-8,11-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMFJJLOJLCUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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